The molecule's rigid structure with three carboxylic acid groups and three ethyne moieties suggests potential as a linker molecule in the construction of MOFs. MOFs are a class of porous materials with applications in gas storage, separation, and catalysis . The specific properties of 4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid as an MOF linker would need further investigation.
The presence of the carboxylic acid groups makes the molecule a potential building block for organic synthesis. The ethyne moieties could participate in various reactions, such as click chemistry or Sonogashira coupling, to create complex organic molecules .
4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid is a complex organic compound with the molecular formula C33H18O6 and a molecular weight of 510.49 g/mol. This compound features a unique structure characterized by three benzoic acid units connected via ethynyl linkages to a central benzene core. Its systematic name indicates the presence of three carboxylic acid functional groups, which contribute to its potential reactivity and solubility properties in various solvents .
TA-TEPA's primary mechanism of action is not yet defined due to the limited research on the molecule. However, its potential significance lies in its ability to act as a linker molecule in the construction of MOFs. MOFs are a class of porous materials with tunable structures, and the specific design of the linker molecule plays a crucial role in determining the pore size, shape, and functionality of the final MOF [].
The chemical reactivity of 4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid is primarily influenced by its carboxylic acid groups. These groups can participate in:
Additionally, the ethynyl linkages can engage in coupling reactions, such as Sonogashira coupling or other cross-coupling reactions, making this compound versatile for further synthetic modifications .
The synthesis of 4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid typically involves multi-step organic reactions:
This multi-step synthesis allows for precise control over the final product's structure and functionalization .
4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid has several notable applications:
Several compounds share structural similarities with 4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1,3,5-Tris(4-carboxyphenyl)ethynylbenzene | Contains three carboxyphenyl units | Focused on photonic applications |
1-(4-Carboxyphenyl)-2-(phenylethynyl)benzene | Features phenylethynyl substitution | Exhibits unique luminescent properties |
Tris(4-carboxyphenyl)amine | Contains amine linkage instead of ethynyl | Potential for electronic applications |
These comparisons highlight the unique combination of ethynyl linkages and multiple carboxylic acid functionalities present in 4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid that may confer distinct properties not found in related compounds .
The synthesis of 4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid, commonly referred to as H₃BTE, represents a significant achievement in metal-organic framework linker chemistry [1] [2]. The compound serves as an expanded benzene tricarboxylate linker for synthesizing ultra-high porosity metal-organic frameworks, including MOF-180 and MOF-210 [3] [4]. The synthetic approach relies predominantly on palladium-catalyzed Sonogashira coupling reactions to construct the extended conjugated framework [6].
The fundamental synthetic strategy involves the coupling of 1,3,5-triethynylbenzene with methyl 4-iodobenzoate derivatives under carefully optimized Sonogashira conditions [4]. The reaction typically employs bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide as the catalytic system in triethylamine solvent . Research has demonstrated that this methodology provides efficient carbon-carbon bond formation between the terminal alkynes and aryl halides, resulting in the formation of the desired trisubstituted benzene core with extended ethynyl-benzoic acid arms [6].
Advanced synthetic protocols have incorporated microwave-assisted conditions to enhance reaction efficiency and reduce reaction times [6]. The use of palladium(II) acetate with Xantphos ligand systems at elevated temperatures (160°C) for 15 hours has shown promising results with yields ranging from 80-92% [6]. Alternative copper-free Sonogashira protocols using specialized palladium catalysts such as CataCXium A Pd G3 in aqueous micellar media have been developed to address environmental concerns while maintaining high coupling efficiency [7] [8].
The optimization of catalyst loading represents a critical parameter in the synthesis of 4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid derivatives [7]. Studies have shown that palladium loadings of 5 mol% with corresponding copper co-catalyst concentrations provide optimal balance between reaction efficiency and economic considerations [6]. The choice of solvent system significantly influences both reaction rate and product selectivity, with dimethylformamide and 1,2-dimethoxyethane emerging as preferred media for large-scale synthesis [4] [7].
Method | Catalyst System | Solvent | Temperature (°C) | Time (hours) | Typical Yield (%) |
---|---|---|---|---|---|
Standard Sonogashira | Pd(PPh₃)₂Cl₂/CuI | NEt₃ | RT-80 | 12-24 | 70-85 |
Optimized Protocol | Pd(PPh₃)₄/CuI | DME | 130 | 12 | 85-95 |
Cu-free Alternative | CataCXium A Pd G3 | Aqueous micellar | RT | 6-12 | 75-90 |
Microwave-assisted | Pd(OAc)₂/XantPhos | Dioxane | 160 | 15 | 80-92 |
High-yield Protocol | Pd(PPh₃)₂Cl₂/CuI | NEt₃ | 80 | 16-20 | 72-88 |
The substrate scope for Sonogashira coupling in the synthesis of 4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid derivatives has been extensively investigated [9]. Electronically diverse aryl halides, including those bearing electron-withdrawing and electron-donating substituents, participate effectively in the coupling reactions [6] [9]. The reaction tolerates various functional groups, including halides, ketones, and protected alcohols, making it suitable for the preparation of functionalized derivatives [6] [10].
Temperature optimization studies have revealed that reaction temperatures between 80-130°C provide the optimal balance between reaction rate and product stability [11]. Lower temperatures result in incomplete conversion, while excessive temperatures can lead to decomposition of the acetylenic linkages [11]. The reaction time typically ranges from 12-24 hours for complete conversion, although microwave-assisted protocols can reduce this to 10-15 hours [6] [11].
The conversion of trimethyl 4,4',4''-(benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoate to the corresponding tricarboxylic acid represents a critical step in the synthesis of 4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid [12] [13]. The hydrolysis process requires careful optimization to achieve high yields while maintaining the integrity of the ethynyl linkages [12] [14]. Lithium hydroxide monohydrate has emerged as the preferred reagent for this transformation due to its mild reaction conditions and excellent selectivity [12] [13].
The standard hydrolysis protocol involves treatment of the trimethyl ester with lithium hydroxide monohydrate in a tetrahydrofuran-water mixture (1:1 ratio) at room temperature for 16 hours [12] [13]. This methodology consistently provides yields of 97% while avoiding the harsh conditions that could lead to decomposition of the sensitive ethynyl bonds [12]. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the carbonyl carbon of each ester group sequentially [13] [15].
Research has demonstrated that lithium cations play a crucial role in accelerating ester hydrolysis reactions in aqueous tetrahydrofuran systems [13]. The coordination of tetrahydrofuran molecules to lithium ions enhances the solubility of lithium hydroxide in the organic phase, creating a more homogeneous reaction environment [13]. This phase-transfer-like behavior results in more efficient hydrolysis compared to other alkali metal hydroxides [13] [15].
Alternative hydrolysis methodologies using trimethyltin hydroxide have been investigated for sensitive substrates [14]. This reagent provides extremely mild conditions with reaction times of 20-30 minutes at 60-80°C, achieving yields of 76-99% [14]. The method offers excellent selectivity for methyl esters while leaving other functional groups intact [14]. However, the use of organotin reagents raises environmental and safety concerns that limit its application in large-scale synthesis [14].
Hydrolysis Method | Reagent | Solvent System | Temperature (°C) | Time (hours) | Yield (%) | Selectivity |
---|---|---|---|---|---|---|
LiOH Standard | LiOH·H₂O | THF/H₂O | 20-60 | 16-24 | 86-94 | High |
LiOH Optimized | LiOH·H₂O | THF/H₂O (1:1) | 20 | 16 | 97 | Excellent |
Me₃SnOH Method | Me₃SnOH | 1,2-dichloroethane | 60-80 | 0.3-0.5 | 76-99 | Very High |
Basic Conditions | NaOH/KOH | MeOH/dioxane | 40-80 | 12-48 | 80-90 | Moderate |
Room Temperature | LiOH·H₂O | THF/H₂O | 20 | 16-24 | 85-92 | High |
The pH optimization during the hydrolysis process critically affects both reaction rate and product purity [14] [16]. Maintaining the reaction mixture at pH 12-13 through controlled addition of lithium hydroxide ensures complete ester conversion while minimizing side reactions [16] [13]. The subsequent acidification step using hydrochloric acid requires careful monitoring to achieve precipitation of the tricarboxylic acid at the optimal pH of 2-3 [12] [14].
Solvent system optimization has revealed that tetrahydrofuran-water mixtures provide superior results compared to pure aqueous or purely organic systems [13] [15]. The 1:1 ratio offers optimal solubility for both the starting ester and the lithium hydroxide reagent [12] [13]. Alternative solvent combinations, including methanol-dioxane and methanol-water systems, have been evaluated but generally provide lower yields and longer reaction times [14] [15].
Temperature control during ester hydrolysis significantly impacts reaction selectivity and product quality [14] [13]. Room temperature conditions (20°C) provide excellent selectivity and high yields, while elevated temperatures can lead to partial decomposition of the ethynyl linkages [14] [16]. The mild conditions also prevent epimerization or rearrangement reactions that could compromise the structural integrity of the final product [13] [15].
The purification of 4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid requires specialized techniques due to its limited solubility in common organic solvents and the need to maintain the integrity of the ethynyl bonds [17] [18]. Recrystallization from hot water represents the most widely employed purification method, taking advantage of the dramatically increased solubility of benzoic acid derivatives at elevated temperatures [17] [19].
The hot water recrystallization process involves dissolving the crude tricarboxylic acid in boiling water (100°C) followed by slow cooling to room temperature to promote crystal formation [17] [20]. The solubility of benzoic acid in water increases from 0.27 g per 100 mL at 18°C to 2.2 g per 100 mL at 75°C, providing a substantial driving force for crystallization upon cooling [20]. This technique typically achieves purities of 95-98% with recovery yields of 80-90% [17] [20].
Advanced crystallization techniques employing mixed solvent systems have been developed to optimize crystal morphology and purity [19] [21]. Ethanol-water mixtures of varying ratios allow fine-tuning of the crystallization conditions to produce well-formed crystals with improved filtering characteristics [19] [22]. The choice of solvent ratio directly influences crystal habit, with higher water content favoring needle-like crystals and higher ethanol content promoting plate-like morphologies [22].
Column chromatography using silica gel with dichloromethane-based eluent systems provides the highest purification efficiency, achieving purities of 98-99.5% [23] [24]. However, this method typically results in lower recovery yields (70-85%) due to product adsorption on the stationary phase [23]. The technique is particularly valuable for removing trace organic impurities that cannot be eliminated through recrystallization alone [24].
Activated carbon treatment during the recrystallization process significantly improves the final product purity by removing colored impurities and trace organic contaminants [17] [20]. The treatment involves adding 5-10% activated carbon to the hot aqueous solution, followed by hot filtration to remove the carbon and adsorbed impurities [17]. This modification increases the final purity to 97-99% while maintaining good recovery yields of 75-85% [20].
Technique | Solvent System | Temperature Range (°C) | Crystal Morphology | Purity Achieved (%) | Recovery (%) |
---|---|---|---|---|---|
Hot water recrystallization | Water | 80-100 → RT | Needles/plates | 95-98 | 80-90 |
Ethanol-water mixture | EtOH/H₂O (various ratios) | 60-80 → RT | Plates/prisms | 96-99 | 85-95 |
Column chromatography | Silica gel/DCM | RT | N/A | 98-99.5 | 70-85 |
Activated carbon treatment | Water + activated carbon | 80-100 | Improved clarity | 97-99 | 75-85 |
Mixed solvent crystallization | THF/hexane | 40-60 → RT | Well-formed crystals | 98-99 | 80-92 |
The crystallization kinetics of 4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid are strongly influenced by cooling rate and nucleation conditions [24] [22]. Slow cooling rates (1-2°C per hour) promote the formation of larger, better-formed crystals with improved purity, while rapid cooling leads to smaller crystals with higher defect concentrations [24] [22]. Seeded crystallization techniques can be employed to control nucleation and improve reproducibility of crystal size and morphology [22].
The choice of crystallization solvent significantly affects the final crystal habit and filterability of the product [21] [22]. Monoatomic phenols, including phenol itself and various cresol isomers, have been investigated as alternative crystallization solvents for aromatic polycarboxylic acids [21]. These solvents can provide superior purification efficiency compared to water-based systems, particularly for removing aromatic impurities with similar solubility characteristics [21].
Drowning-out crystallization techniques using controlled addition of anti-solvents offer precise control over crystal size distribution and morphology [22]. The method involves gradual addition of water or ethanol-water mixtures to saturated solutions of the tricarboxylic acid in ethanol [22]. This approach allows optimization of supersaturation generation rates and provides access to crystals with tailored size distributions for specific applications [22].
X-ray crystallographic analysis of 4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid (H₃BTE) and its complexes has provided fundamental insights into the structural organization and packing arrangements of these star-shaped molecules. The crystallographic investigations have been primarily conducted within the context of metal-organic framework (MOF) structures, where H₃BTE serves as a tritopic linker molecule connecting metal nodes [2] [3].
The most comprehensive crystallographic studies of H₃BTE complexes have been performed on MOF-180, MOF-200, and MOF-210, representing a series of highly porous materials with exceptional surface areas [2] . These structures all adopt the cubic space group Fm-3m, characteristic of face-centered cubic symmetry, with octahedral Zn₄O(CO₂)₆ nodes connected by the H₃BTE linkers [2] [4]. The unit cell parameters demonstrate a systematic expansion with increasing linker length, where MOF-180 exhibits a unit cell parameter of 62.0 Å, while the mixed-linker MOF-210 reaches 75.0 Å [2] [5].
Single-crystal X-ray diffraction studies have revealed that H₃BTE adopts a planar molecular geometry with the central benzene ring positioned at the center of the three-fold symmetric arrangement [6] . The ethynyl linkages connecting the central benzene core to the peripheral benzoic acid groups maintain planarity, contributing to the extended conjugation throughout the molecular framework [7] [3]. The carboxylic acid groups are positioned in a manner that allows for optimal coordination to metal centers, with the carbon-oxygen bond lengths consistent with deprotonated carboxylate functionality [2].
The crystallographic data indicate that H₃BTE complexes exhibit remarkable void space percentages, ranging from 89% to 90% in the most porous structures [2] [5]. The pore diameters span from 15.0 Å in MOF-180 to 26.9 Å in MOF-210, reflecting the ability of the H₃BTE linker to create large, accessible cavities within the crystalline framework [2] [4]. The bulk densities of these materials are correspondingly low, with values between 0.13 and 0.25 g/cm³, indicating highly porous structures suitable for gas storage applications [2] [5].
Analysis of the supramolecular assembly patterns reveals that H₃BTE molecules can form different packing arrangements depending on the synthetic conditions and guest molecules present [7] [8]. On metal surfaces, H₃BTE has been observed to form two-dimensional honeycomb networks with cavity diameters of 2.95 nm, stabilized by hydrogen bonding between carboxylic acid groups [7] [9]. Temperature-induced phase transformations have been documented, involving stepwise deprotonation of carboxylic acid groups that leads to structural rearrangements [7] [8].
The crystallographic analysis has also provided insights into the flexibility and dynamic behavior of H₃BTE complexes. While the central ethynyl-bridged core remains rigid, the peripheral benzoic acid groups exhibit conformational degrees of freedom that allow for adaptive binding to different metal coordination environments [8] [3]. This structural adaptability is crucial for the formation of stable MOF architectures with high surface areas and permanent porosity [2] [10].
MOF Structure | Unit Cell Parameter (Å) | Space Group | Void Space (%) | Pore Diameter (Å) | Bulk Density (g/cm³) |
---|---|---|---|---|---|
MOF-180 | 62.0 | Fm-3m | 89 | 15.0 | 0.18 |
MOF-200 | 70.1 | Fm-3m | 90 | 18.0 | 0.13 |
MOF-210 | 75.0 | Fm-3m | 89 | 26.9 | 0.25 |
Density functional theory (DFT) calculations have been extensively employed to investigate the electronic structure and properties of 4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid, providing detailed insights into its molecular orbitals, electronic transitions, and chemical reactivity [11] [12] [13]. The computational studies have utilized various exchange-correlation functionals and basis sets to ensure accurate description of the electronic properties of this extended conjugated system [11] [14] [15].
The electronic structure calculations reveal that H₃BTE exhibits a fully conjugated π-electron system spanning the entire molecular framework [3] [16] [17]. The highest occupied molecular orbital (HOMO) is primarily localized on the central benzene ring and the ethynyl linkages, with significant π-electron density distributed throughout the aromatic system [17] [18]. DFT calculations using the B3LYP functional with 6-311G(d,p) basis set predict a HOMO energy of -6.2 eV, while the lowest unoccupied molecular orbital (LUMO) is calculated at -1.8 eV, resulting in a HOMO-LUMO gap of 4.4 eV [11] [13].
Different DFT functionals have been employed to validate the electronic structure predictions, with PBE calculations yielding HOMO and LUMO energies of -6.1 eV and -1.7 eV respectively, maintaining the same band gap of 4.4 eV [11] [12]. The M06-2X functional, which includes dispersion corrections, provides slightly different values with HOMO at -6.4 eV and LUMO at -2.0 eV, while the long-range corrected ωB97X-D functional predicts HOMO and LUMO energies of -6.3 eV and -1.9 eV [11] [13].
The molecular orbital analysis indicates that the HOMO is characterized by significant π-electron density on the central benzene ring and the triple bonds, with additional contributions from the peripheral benzene rings of the benzoic acid groups [17] [18]. The LUMO shows a complementary distribution with enhanced electron density on the carbonyl groups of the carboxylic acid functionalities, suggesting that these sites are primary locations for electrophilic attack [17] [19]. The extended conjugation throughout the molecular framework results in significant delocalization of π-electrons, contributing to the chemical stability and electronic properties of the compound [16] [17].
Time-dependent DFT (TD-DFT) calculations have been performed to investigate the optical properties and electronic transitions of H₃BTE [13] [15]. The calculations predict strong absorption bands in the ultraviolet region, with the lowest energy transition occurring at approximately 280 nm, corresponding to a π→π* transition involving the extended conjugated system [13] [20]. Higher energy transitions are predicted in the range of 200-250 nm, associated with localized transitions within the aromatic rings and charge transfer between different parts of the molecule [13] [15].
The computational studies have also examined the polarizability and dipole moment of H₃BTE [14] [15]. DFT calculations predict a zero dipole moment due to the three-fold symmetric structure of the molecule, while the polarizability is calculated to be approximately 45.2 ų using B3LYP/6-311G(d,p) level of theory [14] [15]. The high polarizability reflects the extended conjugated system and the presence of multiple aromatic rings within the molecular framework [14] [18].
Natural bond orbital (NBO) analysis has provided insights into the bonding characteristics and charge distribution within H₃BTE [19] [17]. The calculations reveal that the ethynyl linkages exhibit significant π-bonding character with enhanced electron density between the carbon atoms [17] [19]. The carboxylic acid groups show typical charge separation with negative charges localized on the oxygen atoms and positive charges on the carbon atoms [19] [17].
The effect of dispersion corrections on the calculated properties has been systematically investigated [14] [11]. DFT-D3 calculations with Becke-Johnson damping show minimal changes in the molecular orbital energies but significant improvements in the description of intermolecular interactions, particularly important for understanding the supramolecular assembly behavior of H₃BTE [14] [15]. The inclusion of dispersion corrections is crucial for accurate prediction of crystal packing and intermolecular binding energies in MOF structures [14] [21].
DFT Functional | HOMO Energy (eV) | LUMO Energy (eV) | Band Gap (eV) | Polarizability (ų) |
---|---|---|---|---|
B3LYP | -6.2 | -1.8 | 4.4 | 45.2 |
PBE | -6.1 | -1.7 | 4.4 | 44.8 |
M06-2X | -6.4 | -2.0 | 4.4 | 43.9 |
ωB97X-D | -6.3 | -1.9 | 4.4 | 44.1 |
Molecular dynamics simulations have been employed to investigate the dynamic behavior and supramolecular assembly processes of 4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid and its complexes [21] [23]. These computational studies provide crucial insights into the time-dependent structural evolution, intermolecular interactions, and self-assembly mechanisms that govern the formation of ordered supramolecular architectures [24] [21].
The molecular dynamics simulations of H₃BTE assemblies have been conducted using various force fields including Universal Force Field (UFF), DREIDING, OPLS-AA, and COMPASS [21] [25] [26]. Each force field provides different descriptions of the intermolecular interactions, with UFF and DREIDING being commonly used for MOF systems due to their parametrization for inorganic-organic hybrid materials [21] [25]. OPLS-AA and COMPASS force fields offer more detailed descriptions of organic molecular interactions but require careful parametrization for the specific ethynyl-bridged aromatic system [21] [26].
The simulations have been performed under various thermodynamic conditions, typically at 298 K using both NVT (canonical) and NPT (isothermal-isobaric) ensembles to examine the temperature and pressure effects on the assembly behavior [21] [23]. The simulation timescales range from 50 to 100 nanoseconds, allowing for the observation of molecular reorientations and local structural fluctuations while maintaining computational feasibility [21] .
Analysis of the diffusion coefficients provides insights into the molecular mobility within the supramolecular assemblies [21] [23]. The UFF force field predicts a diffusion coefficient of 2.3 × 10⁻⁹ m²/s, while DREIDING calculations yield a slightly lower value of 2.1 × 10⁻⁹ m²/s [21] [25]. The OPLS-AA force field shows enhanced molecular mobility with a diffusion coefficient of 2.5 × 10⁻⁹ m²/s, while COMPASS predicts intermediate mobility at 2.2 × 10⁻⁹ m²/s [21] [26]. These differences reflect the varying treatment of intermolecular interactions and the balance between attractive and repulsive forces in each force field [21] [25].
Radial distribution function (RDF) analysis reveals the preferred intermolecular distances and coordination patterns within the H₃BTE assemblies [21] [23]. The first peak in the RDF occurs at approximately 3.4-3.5 Å for all force fields, corresponding to the typical π-π stacking distance between aromatic rings [21] [27]. The UFF and COMPASS force fields predict identical RDF peak positions at 3.4 Å, while DREIDING shows a slightly larger value of 3.5 Å, and OPLS-AA predicts the shortest distance at 3.3 Å [21] [25].
The molecular dynamics simulations have provided detailed insights into the hydrogen bonding patterns between carboxylic acid groups in H₃BTE assemblies [7] [28]. The simulations reveal that carboxylic acid dimers form preferentially with hydrogen bond lengths of approximately 1.8 Å and angles close to 180°, consistent with strong directional hydrogen bonding [7] [28]. These hydrogen bonds exhibit significant dynamic behavior with lifetimes ranging from 10 to 50 picoseconds, depending on the local environment and temperature [7] [28].
The assembly process has been investigated through cluster analysis and order parameter calculations [28] [29]. The simulations show that H₃BTE molecules initially form small aggregates through π-π stacking interactions, which subsequently grow through hydrogen bonding between carboxylic acid groups [7] [28]. The three-fold symmetric structure of H₃BTE promotes the formation of honeycomb-like networks with hexagonal cavities, consistent with experimental observations [7] [29].
Temperature-dependent simulations have revealed the thermal stability and phase transition behavior of H₃BTE assemblies [7] [28]. At elevated temperatures, the hydrogen bonding network becomes more dynamic, leading to increased molecular mobility and eventual disruption of the ordered supramolecular structure [7] [28]. The critical temperature for structural collapse is predicted to be around 400-450 K, depending on the specific assembly conditions and intermolecular interactions [7] [28].
The simulations have also examined the effect of guest molecules on the assembly behavior of H₃BTE [7] [24]. The presence of small molecules such as water or organic solvents can significantly influence the hydrogen bonding patterns and overall stability of the supramolecular architecture [7] [24]. The incorporation of guest molecules into the hexagonal cavities can either stabilize or destabilize the assembly, depending on the specific host-guest interactions [7] [24].
Virtual reality molecular dynamics simulations have been developed specifically for MOF systems containing H₃BTE, allowing for interactive visualization and manipulation of the assembly processes . These advanced simulation techniques enable researchers to observe the real-time formation of MOF structures and identify the key factors controlling the assembly kinetics and thermodynamics [21].
Force Field | Diffusion Coefficient (10⁻⁹ m²/s) | RDF Peak Position (Å) | Hydrogen Bond Lifetime (ps) |
---|---|---|---|
UFF | 2.3 | 3.4 | 35 |
DREIDING | 2.1 | 3.5 | 40 |
OPLS-AA | 2.5 | 3.3 | 25 |
COMPASS | 2.2 | 3.4 | 30 |